
Lisinopril dihydrate
Overview
Description
Lisinopril is a medication belonging to the drug class of angiotensin-converting enzyme inhibitors. It is primarily used to treat hypertension (high blood pressure), heart failure, and heart attacks. It is also used to prevent kidney problems in people with diabetes mellitus. Lisinopril works by inhibiting the renin-angiotensin-aldosterone system, which helps relax blood vessels and reduce blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lisinopril is synthesized through a series of chemical reactions. The preparation method involves the condensation of N2-(1-ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine with L-proline under the activation of N-hydroxysuccinimide and dicyclohexylcarbodiimide. The trifluoroacetyl and ethyl ester protecting groups are then removed by hydrolysis to obtain lisinopril .
Industrial Production Methods
The industrial production of lisinopril follows a similar synthetic route with optimized reaction conditions to ensure high yield and purity. The process involves the use of specific reagents and solvents to facilitate the reactions and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Lisinopril undergoes various chemical reactions, including:
Oxidation: Lisinopril can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in lisinopril.
Substitution: Lisinopril can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Lisinopril has a wide range of scientific research applications, including:
Chemistry: Lisinopril is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is used in studies investigating the effects of angiotensin-converting enzyme inhibitors on cellular processes.
Medicine: Lisinopril is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.
Industry: It is used in the pharmaceutical industry for the development of new formulations and drug delivery systems
Mechanism of Action
Lisinopril exerts its effects by inhibiting the angiotensin-converting enzyme, which prevents the conversion of angiotensin I to angiotensin II. This action reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, increased levels of bradykinin contribute to the vasodilating effects .
Comparison with Similar Compounds
Lisinopril is compared with other angiotensin-converting enzyme inhibitors such as enalapril, captopril, and ramipril. While all these compounds share a similar mechanism of action, lisinopril is unique in that it is not a prodrug and does not require metabolic activation. This results in a more predictable pharmacokinetic profile and consistent therapeutic effects .
Similar Compounds
Enalapril: A prodrug that is converted to its active form, enalaprilat, in the body.
Captopril: The first angiotensin-converting enzyme inhibitor developed, containing a sulfhydryl group.
Ramipril: Another prodrug that is converted to its active form, ramiprilat, in the body.
Biological Activity
Lisinopril dihydrate is a widely used medication classified as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily prescribed for managing hypertension, heart failure, and post-myocardial infarction recovery. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects.
This compound functions by inhibiting the ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to several physiological effects:
- Vasodilation : Reduced levels of angiotensin II result in the relaxation of blood vessels, lowering blood pressure.
- Aldosterone Suppression : Decreased angiotensin II also reduces aldosterone secretion, promoting sodium and water excretion while retaining potassium.
- Increased Renin Activity : The inhibition of negative feedback on renin release enhances serum renin levels, contributing to its antihypertensive effects .
Table 1: Summary of Biological Activities
Biological Activity | Description |
---|---|
Vasodilation | Decreases blood pressure through blood vessel relaxation. |
Aldosterone Suppression | Reduces sodium retention and promotes potassium retention. |
Renin Activity Increase | Enhances serum renin levels, aiding in antihypertensive action. |
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties:
- Absorption : Bioavailability ranges from 10% to 30%, unaffected by food intake.
- Distribution : It does not bind significantly to plasma proteins and has a poor distribution in patients with heart failure.
- Metabolism : Unlike other ACE inhibitors, lisinopril is not metabolized by the liver; it is excreted unchanged in urine.
- Half-life : The drug has a long half-life, allowing for once-daily dosing .
Case Study 1: Severe Hyponatremia
A 66-year-old male patient experienced severe hyponatremia linked to lisinopril use. Upon discontinuation and implementation of fluid restrictions, sodium levels normalized over a week. This case highlights the potential for lisinopril to induce electrolyte imbalances, necessitating careful monitoring .
Case Study 2: Acute Necrotizing Pancreatitis
A 63-year-old man developed acute necrotizing pancreatitis after eight months of lisinopril therapy. Despite ruling out other causes, the condition deteriorated rapidly, leading to multiorgan failure. This case underscores the importance of recognizing rare but severe adverse effects associated with lisinopril .
Stability and Degradation Studies
Research has demonstrated that this compound is susceptible to degradation under various conditions:
- Sunlight Exposure : Approximately 10% degradation was noted after six months of exposure.
- UV Light Stability : The compound showed reduced stability under UV light compared to sunlight.
- Thermal Stability : Increased temperatures accelerated degradation rates .
Table 2: Stability Data Under Different Conditions
Condition | Degradation Rate (%) | Observations |
---|---|---|
Sunlight Exposure | ~10% after 6 months | Significant degradation noted over time. |
UV Light Exposure | Higher than sunlight | Less stable; requires protective measures. |
Elevated Temperature | Increased degradation | Stability decreases with rising temperatures. |
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying lisinopril dihydrate in pharmaceutical formulations?
Methodological Answer:
- Reverse-phase HPLC (RP-HPLC) with a C18 column (250 × 4.6 mm, 5 µm) and UV detection at 210 nm is widely used. The method shows linearity (r² = 0.9994) in the 10–50 µg/mL range, with LOD and LOQ of 0.61 µg/mL and 1.87 µg/mL, respectively. System suitability parameters include resolution >2.0 and tailing factor <1.5 .
- Fourth-derivative spectroscopy enables simultaneous quantification with amlodipine using zero-crossing points (e.g., 207 nm for lisinopril, 254 nm for amlodipine). This method offers recovery rates of 95–102% and molar absorptivity up to 20,795 L/mol·cm .
- Direct potentiometric titration with nonlinear regression analysis provides rapid quantification in quality control, validated per ICH guidelines .
Q. How does pH influence the thermal stability of this compound in aqueous solutions?
Methodological Answer: Stability studies at pH 2–12 and 70°C show that degradation accelerates at higher pH. For example, reaction rates (K) increase from 0.00011 min⁻¹ at pH 2 to 0.0076 min⁻¹ at pH 12. Buffered solutions should be prepared at pH ≤6 to minimize hydrolysis during formulation .
Q. What pharmacopeial methods are used for assay validation of this compound in tablets?
Methodological Answer: The USP-NF protocol involves sonicating tablets in buffer/methanol solutions (0.4 mg/mL lisinopril), followed by mechanical shaking and dilution. Stability is monitored under accelerated conditions (40°C, 75% RH) for 3 months, with HPLC confirming no significant degradation .
Advanced Research Questions
Q. How do pharmaceutical excipients affect the photothermal degradation kinetics of this compound?
Methodological Answer: Excipient compatibility studies under UV/sunlight/thermal stress (70°C) reveal:
- Stabilizers : Talcum, dibasic calcium phosphate, and magnesium stearate reduce reaction rates (e.g., K = 0.00007 min⁻¹ with talcum vs. 0.0015 min⁻¹ without excipients under UV) .
- Destabilizers : Vicel and maize starch increase degradation rates due to hygroscopicity or catalytic interactions. Experimental designs should include excipient screening using Arrhenius plots to predict shelf-life .
Q. What methodologies resolve contradictions in polymorph stability data between anhydrous and dihydrate forms?
Methodological Answer:
- Single-crystal X-ray diffraction confirms the dihydrate’s double zwitterionic structure (space group P21), explaining its lower intrinsic dissolution rate compared to anhydrous forms.
- Thermogravimetric analysis (TGA) distinguishes dehydration steps: dihydrate loses ~8% weight at 100°C (water loss), followed by stability until melting at 178°C .
- Variable-temperature PXRD monitors phase transitions during recrystallization from solvents like ethanol/water mixtures .
Q. How can environmental risk assessments (ERA) for this compound be conducted using regulatory guidelines?
Methodological Answer:
- PEC/PNEC ratio is calculated using patient consumption data (IMS Health) and toxicity thresholds (e.g., Daphnia magna EC₅₀ = 1.2 mg/L). A PEC/PNEC ratio of 2.2 × 10⁻³ confirms negligible environmental risk .
- Biodegradability testing via OECD 303A simulates wastewater treatment, showing 85% removal efficiency, with residual drug quantified via LC-MS/MS .
Q. What experimental designs optimize osmotic tablet formulations of this compound for controlled release?
Methodological Answer:
- Design of Experiments (DoE) using sodium chloride (osmogen) and microcrystalline cellulose (MCC) identifies optimal ratios (15 mg NaCl + 150 mg MCC) for zero-order release kinetics.
- Accelerated stability testing at 40°C/75% RH over 3 months confirms formulation integrity, with FTIR confirming no drug-excipient interactions .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting stability outcomes for this compound under UV light?
Resolution Strategy:
- Excipient interference : Vicel increases UV degradation (K = 0.0051 min⁻¹), while talcum suppresses it (K = 0.0003 min⁻¹). Studies must specify excipient composition .
- Sample state : Solid-state dihydrate is UV-stable, while solutions degrade faster due to hydroxyl radical formation. Experimental protocols should differentiate between solid/liquid matrices .
Q. How to reconcile discrepancies in polymorph dissolution rates across literature?
Resolution Strategy:
- Dissolution media : Anhydrous forms dissolve faster in acidic buffers (pH 1.2) but precipitate in intestinal pH (6.8). Studies should standardize media (e.g., USP Apparatus II, 50 rpm) .
- Hydration kinetics : Dihydrate converts to amorphous forms under humidity >75%, altering dissolution profiles. Controlled humidity chambers (e.g., 40% RH) are critical for reproducibility .
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWWYSOJDYHDC-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83915-83-7 (Parent) | |
Record name | Lisinopril | |
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DSSTOX Substance ID |
DTXSID6040537 | |
Record name | Lisinopril | |
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Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lisinopril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |
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Solubility |
97 mg/mL | |
Record name | Lisinopril | |
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Mechanism of Action |
Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Lisinopril is an angiotensin converting enzyme inhibitor (ACEI), preventing the conversion of angiotensin I to angiotensin II. This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients. Increased levels of bradykinin also exhibit vasodilating effects for patients taking ACEIs. Lisinopril also inhibits renin's conversion of angiotensin to angiotensin I., Orally active angiotensin-converting enzyme inhibitor., Lisinopril inhibits angiotensin converting enzyme (ACE) in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II. Angiotensin II also stimulates aldosterone secretion by the adrenal cortex. The beneficial effects of lisinopril in hypertension and heart failure appear to result primarily from suppression of the renin-angiotensin-aldosterone system. Inhibition of ACE results in decreased plasma angiotensin II which leads to decreased vasopressor activity and to decreased aldosterone secretion. The latter decrease may result in a small increase of serum potassium., The action of the angiotensin-converting enzyme (ACE) inhibitor lisinopril on the consequences of myocardial reoxygenation and oxidative damage was assessed in cultured chick embryonic ventricular cardiomyocytes. Lisinopril, 10(-8) M to 10(-6) M, produced a significant (P < 0.05) dose-dependent enhancement of the restoration of contractile frequency occurring during myocardial reoxygenation but did not alter the depression in contractile frequency during hypoxia. Lisinopril significantly (P < 0.05) shifted the dose-response relationship of ammonium persulfate-induced reduction in cardiac contractile frequency. Lisinopril significantly (P < 0.05) reduced the effect of another oxidative agent, tertbutylhydroperoxide which produced a time-dependent reduction in cardiac contractile frequency. Lisinopril did not alter cardiac contractile frequency in the absence of hypoxia or ammonium persulfate or tertbutylhydroperoxide. The viability of cardiomyocytes, assessed by trypan blue exclusion, paralleled the changes in cardiac contractile frequency. Lisinopril significantly (P < 0.05) improved viability of cardiomyocytes exposed to either ammonium persulfate or tertbutylhydroperoxide. Lisinopril did not display any antioxidant properties against the free radical alpha,alpha-diphenyl-beta-picrylhydrazyl. These data suggest that lisinopril accelerates the recovery of cardiomyocytes during reoxygenation and blunts the effects of oxidative agents through mechanisms involving the endogenous renin angiotensin system and/or a direct cellular action. | |
Record name | Lisinopril | |
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CAS No. |
76547-98-3, 77726-95-5, 83915-83-7 | |
Record name | Lisinopril | |
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